2,3-Dichloro-6-(trichloromethyl)pyridine, also known as penclomedine (NSC 338720), is a highly substituted pyridine derivative. It is classified as an α-picoline derivative, characterized by a methyl group at the alpha position of the pyridine ring. [ [], [] ]
This compound has garnered significant interest in the field of cancer research due to its observed antitumor activity in preclinical models. [ [] ] While initially selected by the National Cancer Institute for evaluation as a potential anticancer agent, its applications extend beyond solely therapeutic purposes. [ [], [] ] Research involving 2,3-Dichloro-6-(trichloromethyl)pyridine provides valuable insights into drug metabolism, structure-activity relationships, and potential strategies for combating drug resistance in cancer treatment.
Direct Chlorination: One method involves the direct chlorination of a suitable pyridine derivative using phosphorus pentachloride (PCl5) as the chlorinating agent. This reaction typically occurs at elevated temperatures and pressures to achieve optimal yields. [ [] ]
Multi-Step Synthesis: A more complex approach, involving a nine-step procedure, has been developed to synthesize radiolabeled 2,3-Dichloro-6-(trichloromethyl)pyridine. This method utilizes readily available reagents like potassium cyanide-14C and 1,3-dibromopropane. The synthesis proceeds through various intermediates, including glutarimide-14C, 2,6-dichloropyridine-2,6-14C, and ultimately leading to the target compound. This route is particularly valuable for metabolic studies and tracking the compound's fate in biological systems. [ [] ]
2,3-Dichloro-6-(trichloromethyl)pyridine features a pyridine ring core, with chlorine atoms substituted at the 2nd and 3rd positions and a trichloromethyl group at the 6th position. The presence of multiple electron-withdrawing chlorine atoms significantly influences the compound's reactivity and physicochemical properties. [ [], [] ]
The specific spatial arrangement of these substituents, especially the trichloromethyl group, plays a crucial role in dictating the molecule's interactions with biological targets and ultimately influencing its biological activity. [ [] ]
Metabolic Transformations: In biological systems, 2,3-Dichloro-6-(trichloromethyl)pyridine undergoes various metabolic transformations. One major metabolic pathway involves O-demethylation, leading to the formation of 3,5-dichloro-2-methoxy-4-hydroxy-6-(trichloromethyl)pyridine (demethyl-penclomedine). This metabolite has been identified in both murine and human systems, indicating a conserved metabolic pathway. [ [] ]
Oxidative and Reductive Metabolism: In vitro studies using mouse microsomal preparations have demonstrated that 2,3-Dichloro-6-(trichloromethyl)pyridine is susceptible to both NADPH-dependent oxidative and reductive metabolism. Notably, reductive metabolism leads to the formation of a dimer, potentially through a radical mechanism involving the trichloromethyl group. [ [] ]
Protein Binding: A significant portion of 2,3-Dichloro-6-(trichloromethyl)pyridine and its metabolite, demethyl-penclomedine, bind irreversibly to tissue and plasma proteins in vivo. This binding phenomenon has implications for the drug's pharmacokinetics, distribution, and potentially its efficacy. [ [] ]
Cross-Resistance Profile: Murine leukemia lines resistant to alkylating agents like melphalan and cyclophosphamide showed cross-resistance to 2,3-Dichloro-6-(trichloromethyl)pyridine. This suggests that 2,3-Dichloro-6-(trichloromethyl)pyridine might share a similar mechanism of action with alkylating agents, potentially involving DNA damage. [ [] ]
Lack of Cross-Resistance: Importantly, cell lines resistant to antimetabolites, DNA binders/intercalators, and vincristine did not display cross-resistance. This finding suggests that 2,3-Dichloro-6-(trichloromethyl)pyridine likely operates through a distinct mechanism compared to these classes of antitumor drugs. [ [] ]
Antitumor Activity: Preclinical studies have demonstrated the antitumor activity of 2,3-Dichloro-6-(trichloromethyl)pyridine against various murine tumor models, including leukemia and solid tumors. These studies involved different routes of administration (i.v., p.o., i.p.), highlighting the compound's versatility. [ [], [] ]
Drug Metabolism Studies: The development of synthetic routes for radiolabeled 2,3-Dichloro-6-(trichloromethyl)pyridine enables researchers to track the compound's metabolic fate in vivo. This is crucial for understanding its pharmacokinetics, identifying active metabolites, and assessing potential drug-drug interactions. [ [], [] ]
Structure-Activity Relationship Studies: Investigating the antitumor activity of 2,3-Dichloro-6-(trichloromethyl)pyridine analogues, modified at different positions, provides valuable information about the essential structural features required for activity. This knowledge can guide the development of more potent and selective antitumor agents. [ [] ]
Drug Resistance Research: Cross-resistance profiles of 2,3-Dichloro-6-(trichloromethyl)pyridine in various drug-resistant cell lines provide insights into potential mechanisms of drug resistance and can help identify strategies to overcome them. [ [] ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6